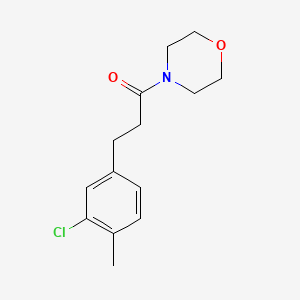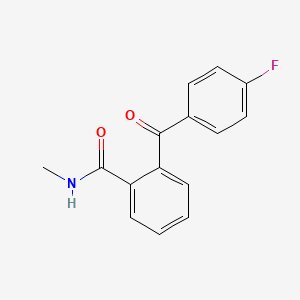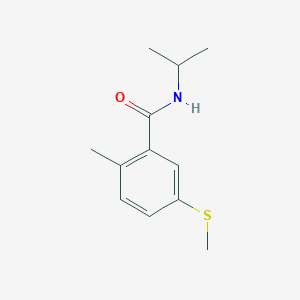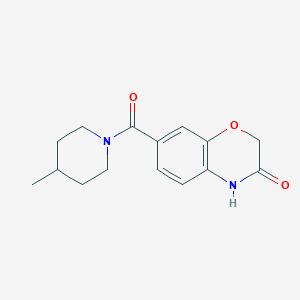![molecular formula C13H17N3S B7473414 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole, also known as DMST, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and pharmaceutical applications. DMST is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole’s mechanism of action is not fully understood. However, studies have suggested that 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole may exert its biological and pharmaceutical activities through various mechanisms. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has also been found to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been found to induce apoptosis, a programmed cell death, in cancer cells. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has also been found to inhibit the production of reactive oxygen species, which may contribute to its neuroprotective activity. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been found to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has several advantages for lab experiments. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole is relatively easy to synthesize and has been found to exhibit potent biological and pharmaceutical activities at low concentrations. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has also been found to exhibit low toxicity in vitro and in vivo. However, 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has several limitations for lab experiments. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole’s mechanism of action is not fully understood, which may limit its potential applications. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole’s solubility in water is also limited, which may limit its potential biological and pharmaceutical applications.
Zukünftige Richtungen
There are several future directions for 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole research. One potential direction is to further elucidate 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole’s mechanism of action. Understanding 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole’s mechanism of action may provide insights into its potential biological and pharmaceutical applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole in vivo. Understanding 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole’s pharmacokinetics and pharmacodynamics may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the potential applications of 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole in various diseases, including cancer and neurodegenerative diseases.
Synthesemethoden
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole can be synthesized through various methods, including the reaction of 3,5-dimethylbenzyl chloride with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 3,5-dimethylbenzyl isothiocyanate with hydrazine hydrate, followed by cyclization with acetic anhydride. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole can also be synthesized through the reaction of 3,5-dimethylbenzyl isothiocyanate with sodium azide, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been studied for its potential biological and pharmaceutical applications. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been found to exhibit antifungal, antibacterial, and antiviral activities. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has also been studied for its potential anticancer activity. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has also been studied for its potential neuroprotective activity. 3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been found to protect against oxidative stress-induced neuronal damage in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-5-10(2)7-12(6-9)8-17-13-15-14-11(3)16(13)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKTUWOBKRKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSC2=NN=C(N2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)








